molecular formula C4H5NO2 B7761013 Succinimide CAS No. 584-43-0

Succinimide

Cat. No.: B7761013
CAS No.: 584-43-0
M. Wt: 99.09 g/mol
InChI Key: KZNICNPSHKQLFF-UHFFFAOYSA-N
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Description

Succinimide is an organic compound with the formula (CH₂)₂(CO)₂NH. It is a white crystalline solid that is classified as a cyclic imide. This compound is used in various organic syntheses and industrial processes, including silver plating .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Target of Action

Succinimide primarily targets T-type voltage-sensitive calcium channels . These channels mediate the entry of calcium ions into excitable cells and are involved in various calcium-dependent processes, including muscle contraction, hormone or neurotransmitter release, gene expression, cell motility, cell division, and cell death .

Mode of Action

This compound interacts with its targets by binding to T-type voltage-sensitive calcium channels . This interaction is thought to increase the seizure threshold, inhibit T-type calcium channels, and inhibit the three-cycle per second thalamic ‘spike and wave’ discharge in absence seizures .

Biochemical Pathways

This compound affects the biochemical pathways related to the transmission of electrical signals in the brain. It reduces the imbalance of neurotransmitters in the brain, thereby reducing the spike-and-wave electrical discharge from the brain . The formation of this compound from aspartic acid residues is catalyzed by two water molecules . This process involves three steps: iminolization, cyclization, and dehydration .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in humans. After oral administration of a single dose, this compound is absorbed more quickly and eliminated more slowly in humans compared to rats . It is well absorbed and is evenly distributed throughout the body .

Result of Action

The primary result of this compound’s action is the reduction of absence seizures . By binding to T-type voltage-sensitive calcium channels and altering the balance of neurotransmitters in the brain, this compound effectively suppresses the paroxysmal three-cycle per second spike and wave activity associated with these seizures .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the accumulation of this compound can be accelerated when stored at elevated temperatures . Changes in formulation can mitigate this accumulation, thereby maintaining the efficacy of the compound .

Biochemical Analysis

Biochemical Properties

Succinimide and its analogues are involved in a variety of tautomerization processes, including keto-enol, amine-imine, and thio-thiol . These tautomerizations are significant as they produce different tautomeric structures, which are strongly related to their particular structures and biological activities .

Cellular Effects

It is known that this compound esters are sensitive to air moisture and water traces in solvents . This sensitivity can affect the outcome of bioconjugation reactions, leading to suboptimal results or even complete failure of the respective derivatization reactions .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of N-Hydroxythis compound (NHS) esters, which are the most important activated esters used in many different bioconjugation techniques . The formation of these esters is a key step in the reaction mechanism of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its sensitivity to air moisture and water traces in solvents . This can lead to the hydrolysis of this compound esters, which is a common reason for suboptimal conjugation results .

Dosage Effects in Animal Models

The dosage effects of this compound in animal models have not been extensively studied yet. It is known that this compound esters are relatively stable and can be stored for months under dry conditions .

Metabolic Pathways

This compound is involved in various metabolic pathways due to its role in the formation of NHS esters . These esters are used in many different bioconjugation techniques, which involve various enzymes and cofactors .

Transport and Distribution

It is known that this compound esters are relatively stable and can be stored for months under dry conditions , suggesting that they may be distributed widely within cells and tissues.

Subcellular Localization

It is known that this compound esters are used in many different bioconjugation techniques, which may direct them to specific compartments or organelles within cells .

Properties

IUPAC Name

pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO2/c6-3-1-2-4(7)5-3/h1-2H2,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNICNPSHKQLFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO2
Source PubChem
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Description Data deposited in or computed by PubChem

Related CAS

25950-42-9, Array
Record name 2,5-Pyrrolidinedione, homopolymer
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Record name Succinimide
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DSSTOX Substance ID

DTXSID8051629
Record name Succinimide
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Molecular Weight

99.09 g/mol
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CAS No.

123-56-8, 584-43-0
Record name Succinimide
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Synthesis routes and methods I

Procedure details

The reactions and procedures of this Example were repeated, except that the monomer ratios of ammonium aspartate and sodium aspartate were adjusted (in part A) to produce a 1:2 copolymer of sodium aspartate and succinimide. A solution of this copolymer was titrated to pH 4.0 and ring-closed as above. The resulting terpolymer of sodium aspartate, asparagine, and succinimide had a residue ratio of 0.53:10.97 (asp:asn:suc). This terpolymer also was water-soluble.
Name
ammonium aspartate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium aspartate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 10.73 g of 4-m-dithian-2-ylidene-6-fluoro-2,3-dihydro-4H-1-benzopyran in 107 ml of tetrahydrofuran was slowly added dropwise at room temperature to 26.7 g of freshly crystallized N-chlorosuccinimide dissolved in 210 ml of acetonitrile and 105 ml of ethanol. The mixture was stirred at room temperature for 3 hours, subsequently hydrolyzed by the addition of 100 ml of water, diluted with 1 l of water and extracted with three portions of ethyl acetate. The organic phases were washed twice with water and once with saturated sodium chloride solution, dried with sodium sulfate and concentrated to dryness in vacuo. Excess N-chlorosuccinimide and resulting succinimide were separated by filtration through a layer of silica gel 60 with hexane/ethyl acetate (19:1). The thus-obtained crude α-chloro-ethyl ester was dissolved in 85 ml of acetone, the solution was treated with 2.48 g of thiourea and the mixture was dried for 4 days. The initially clear solution liberated colorless crystals. These were separated, washed with acetone and recrystallized from ethanol/ethyl acetate, and there was obtained (±)-6-fluoro-2,3-dihydro-2'-iminospiro[4H-1-benzopyran-4,5'-thiazolidin]-4'-one hydrochloride of melting point 215°-217° C.
Name
4-m-dithian-2-ylidene-6-fluoro-2,3-dihydro-4H-1-benzopyran
Quantity
10.73 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
107 mL
Type
solvent
Reaction Step One
Quantity
210 mL
Type
solvent
Reaction Step Two
Quantity
105 mL
Type
solvent
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

A succinimide of a polyoxypropylenediamine of about 2000 MW(JEFFAMINE® D-2000) is prepared as follows: A mixture of JEFFAMINE® D-2000 (750g., 0.375 mole) and maleic anhydride (18.4g., 0.187 mole) was refluxed in benzene until water removal was complete (reaction temperature 145°-195° C.). The resulting product was then vacuum stripped at 180° C./3MM. The product analyzed as follows -- total amine 0.64 meq./g., primary amine 0.43 meq./g.
Name
JEFFAMINE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
750g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18.4 g
Type
reactant
Reaction Step One
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
primary amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

Name
CCCCCCC(O)C(CCCCC)C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

To a solution of 2,3-dimethyl-6-nitro-2H-indazole (3.00 g, 15.69 mmol) in CCl4 (500 mL) was added AIBN (0.51 g, 3.14 mmol) and NBS (3.06 g, 17.26 mmol). The mixture was heated to 80° C. for 5 hours then stirred at rt overnight. Approximately half of the solvent was removed in vacuo, and the mixture was filtered. The filtrate was conc. in vacuo, and the crude product was purified by silica gel column chromatography eluting with ethyl acetate and hexane to afford 3-(bromomethyl)-2-methyl-6-nitro-2H-indazole with some succinimide present (4.41 g, 104% TY). 1H NMR (300 MHz, CDCl3) δ 8.68 (d, J=2.1 HZ, 1H), 7.98 (dd, J=9.3, 2.1 Hz, 1H), 7.74 (d, J=9.3 Hz, 1H), 4.87 (s, 2H), 4.28 (s, 3H). MS (ES+, m/z) 270, 272 (M+H).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
3.06 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0.51 g
Type
catalyst
Reaction Step One
Yield
104%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Succinimide
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
Succinimide

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